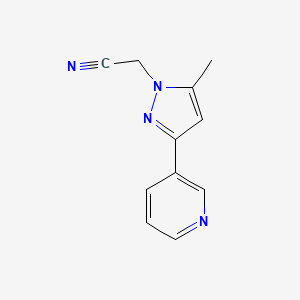
2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
説明
Synthesis Analysis
The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .科学的研究の応用
Synthesis of Pyridinylboronic Acids and Esters
2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile: is a valuable precursor in the synthesis of pyridinylboronic acids and esters. These compounds are essential in cross-coupling reactions, a cornerstone in creating complex organic molecules. The palladium-catalyzed cross-coupling reactions, for instance, utilize these boronic acids and esters to form carbon-carbon bonds, which are pivotal in pharmaceuticals and agrochemicals synthesis .
Antimicrobial Agents
The compound’s structural motif is found in derivatives that exhibit antimicrobial properties. For example, compounds with a similar pyridinyl-pyrazole backbone have been synthesized and evaluated for their efficacy against various bacterial strains. These compounds have shown moderate activity against S. aureus , E. coli , and B. subtilis , indicating potential as a scaffold for developing new antimicrobial agents .
Organic Synthesis Reagents
In organic synthesis, 5-amino-pyrazoles , which share a similar core structure with our compound of interest, are used as potent reagents. They are particularly useful in the selective N-alkylation process, which is crucial for synthesizing imidazo[1,2-b]pyrazoles. These compounds are significant in medicinal chemistry for their biological activities .
Molecular Docking Studies
The pyridinyl-pyrazole structure is also relevant in computational studies, such as molecular docking. These studies help predict the orientation of a compound when bound to a protein, which is crucial in drug design and discovery. The compound’s analogs have been docked to the active site of proteins like TrmD to assess their inhibitory activity, although they did not show significant results, indicating the need for further optimization .
Biological Activity Profiling
Compounds with the pyridinyl-pyrazole framework are often profiled for various biological activities. They have been patented as A2A adenosine receptor antagonists, which are useful in treating diseases in mammals. This highlights the compound’s potential in the development of therapeutics for conditions related to adenosine receptor dysregulation .
Metabolic Disease Treatment
Derivatives of the compound have been explored as acetyl-CoA carboxylase inhibitors. These inhibitors are significant in treating diseases caused by fatty acid metabolism dysfunction. The compound’s framework provides a starting point for synthesizing these inhibitors, which can be used to manage metabolic diseases .
作用機序
Target of Action
It’s known that similar compounds are often used as building blocks in organic synthesis .
Mode of Action
It’s known that similar compounds can undergo catalytic protodeboronation utilizing a radical approach .
Biochemical Pathways
Similar compounds have been used in the synthesis of various organic compounds, suggesting they may play a role in various biochemical pathways .
Result of Action
Similar compounds have been used in the synthesis of various organic compounds, suggesting they may have a wide range of potential effects .
Action Environment
It’s known that similar compounds can be sensitive to air and moisture .
特性
IUPAC Name |
2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-9-7-11(14-15(9)6-4-12)10-3-2-5-13-8-10/h2-3,5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMLMYCFRZACEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC#N)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



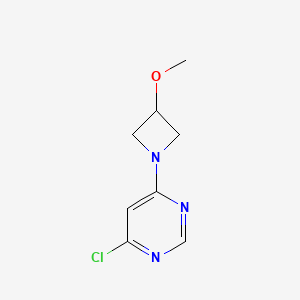
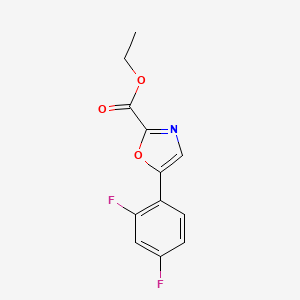

![2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B1435151.png)

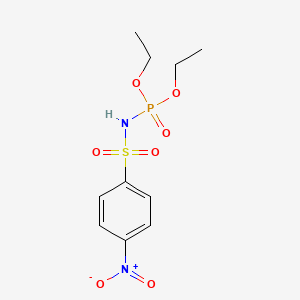
![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435159.png)
![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435160.png)
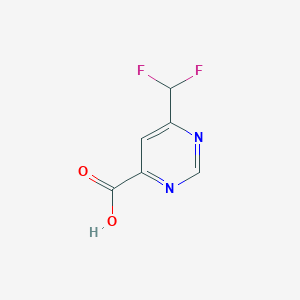
![7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435163.png)
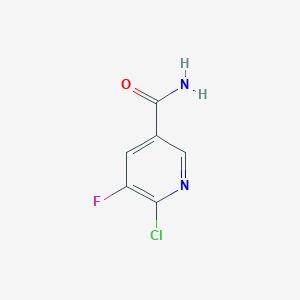
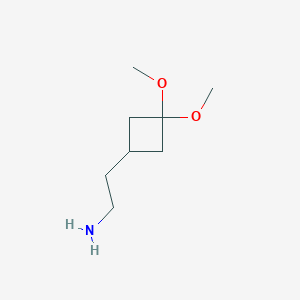
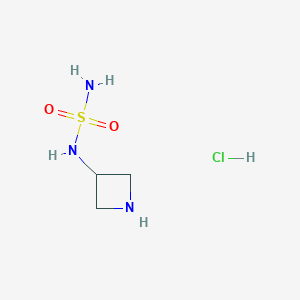
![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride](/img/structure/B1435170.png)